Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate
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Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group attached to a tert-butyl group . They are often used as protecting groups in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines.Physical And Chemical Properties Analysis
Tert-butyl carbamates are typically solid at room temperature . The specific physical and chemical properties of “Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate” are not available.Scientific Research Applications
Photocatalyzed Amination for Synthesis of 3-Aminated Chromones
Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been developed to facilitate a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This innovative approach enables further transformations into diverse amino pyrimidines, significantly broadening the applications of this photocatalyzed protocol in organic synthesis and material science (Wang et al., 2022).
Mild and Efficient Synthesis of Boc-protected Amines
A mild and efficient one-pot Curtius rearrangement method has been developed for synthesizing tert-butyl carbamate in high yields at low temperatures. This process involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, forming an acyl azide intermediate. The obtained tert-butyl carbamate provides a versatile approach for accessing protected amino acids, showcasing its utility in peptide synthesis and drug development (Lebel & Leogane, 2005).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-5-4-6(14)9(10,11)12/h4-5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHMYFWPVZARNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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